L-Phenylalanine-3-13C can be used as a tracer molecule in metabolic studies to track the pathway and fate of phenylalanine within an organism or biological system. When administered, the ¹³C is incorporated into downstream metabolites, enabling researchers to:
Metabolomics is the study of the complete set of small molecules (metabolites) within a biological system. L-Phenylalanine-3-13C can be used as a tool in metabolomic studies to:
Proteomics is the study of the entire protein complement within a cell or organism. L-Phenylalanine-3-13C finds application in proteomic studies, specifically in:
L-Phenylalanine-3-13C is a stable isotope-labeled form of the essential amino acid L-phenylalanine, distinguished by the incorporation of the carbon-13 isotope at the third carbon position of its molecular structure. The chemical formula for L-phenylalanine is C9H11NO2, and its isotopic variant features a carbon atom with an atomic mass of 13, which is useful in various biochemical applications, particularly in metabolic studies and tracer experiments. L-phenylalanine itself is a nonpolar amino acid critical for protein synthesis and serves as a precursor for several important biomolecules, including L-tyrosine, dopamine, norepinephrine, and epinephrine .
The incorporation of the carbon-13 isotope allows for tracking these reactions using nuclear magnetic resonance spectroscopy or mass spectrometry, providing insights into metabolic pathways and enzyme kinetics .
L-Phenylalanine exhibits several biological activities:
The synthesis of L-Phenylalanine-3-13C can be achieved through various methods:
L-Phenylalanine-3-13C has several applications across various fields:
Research on interaction studies involving L-Phenylalanine-3-13C focuses on its role in various biological systems:
L-Phenylalanine-3-13C shares similarities with several other compounds but retains unique characteristics due to its isotopic labeling:
Compound Name | Structure/Description | Unique Features |
---|---|---|
L-Tyrosine | Precursor to neurotransmitters; hydroxylated form | Directly synthesized from L-phenylalanine |
D-Pheynlalanine | Non-proteinogenic enantiomer; less biologically active | Different stereochemistry affects biological activity |
Boronophenylalanine | Dihydroxyboryl derivative; used in cancer therapy | Incorporates boron for neutron capture therapy |
4-Azido-L-phenylalanine | Used for bioconjugation; azide functional group | Allows for click chemistry applications |
L-Phenylalanine-3-13C is unique due to its stable isotope labeling, which provides enhanced tracking capabilities in biochemical assays compared to its non-labeled counterparts .